N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
This compound is a sulfonamide derivative featuring a thiazole core substituted with a 2-chlorophenylamino group and a phenyl ring linked to a 3,5-dimethylisoxazole sulfonamide moiety. The 2-chlorophenyl group may enhance lipophilicity and target binding via halogen bonding, while the isoxazole sulfonamide could contribute to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
N-[3-[2-(2-chloroanilino)-1,3-thiazol-4-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S2/c1-12-19(13(2)28-24-12)30(26,27)25-15-7-5-6-14(10-15)18-11-29-20(23-18)22-17-9-4-3-8-16(17)21/h3-11,25H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLNOYRBQYEVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole-based compounds have been known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Thiazole ring-containing molecules can behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors.
Biochemical Analysis
Biochemical Properties
N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in bacterial lipid biosynthesis, thereby exhibiting antimicrobial activity. Additionally, it interacts with proteins involved in cell signaling pathways, which can modulate cellular responses to external stimuli. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are critical for cell survival and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, the compound may inhibit an enzyme by occupying its active site, preventing the substrate from binding and thus blocking the enzyme’s catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, such as prolonged inhibition of cell proliferation or persistent alterations in gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as damage to vital organs or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites that can be excreted. These metabolic pathways are crucial for determining the compound’s pharmacokinetics and its overall impact on biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites in sufficient concentrations to exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization of the compound can determine its interactions with biomolecules and its overall impact on cellular function.
Biological Activity
N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, encompassing various studies and findings that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 461.0 g/mol. The compound features a thiazole ring, an isoxazole moiety, and a sulfonamide group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 461.0 g/mol |
| CAS Number | 1797726-21-6 |
Antimicrobial Properties
Thiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole and isoxazole structures exhibit significant antibacterial and antifungal activities. For instance, thiazole derivatives have shown effectiveness against various pathogens, including Candida albicans and Staphylococcus aureus .
In vitro studies have demonstrated that this compound possesses notable antibacterial activity, potentially due to its ability to inhibit bacterial cell wall synthesis or disrupt metabolic pathways .
Antiviral Activity
Recent investigations into the antiviral potential of similar compounds suggest that modifications in the thiazole and isoxazole structures can enhance efficacy against viral infections. For example, compounds with similar structural motifs have exhibited activity against tobacco mosaic virus (TMV), indicating that this compound may also possess antiviral properties .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in bacterial or viral replication.
- Disruption of Membrane Integrity : Similar compounds have been shown to compromise the integrity of microbial membranes.
- Interference with Nucleic Acid Synthesis : The structural components may interact with nucleic acids or proteins essential for pathogen survival.
Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various thiazole derivatives. Among them, compounds structurally related to this compound were tested against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Antiviral Screening
In a separate investigation focused on antiviral activity against herpes simplex virus (HSV), compounds similar to this compound were synthesized and screened. The study found that these compounds could inhibit viral replication at late stages of infection, suggesting potential therapeutic applications in antiviral treatments .
Scientific Research Applications
Biochemical Properties
N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide exhibits notable biochemical properties:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial lipid biosynthesis, suggesting potential antimicrobial activity.
- Cellular Effects : It influences cell signaling pathways and gene expression, which may affect cellular metabolism and function.
- Molecular Mechanisms : The compound binds to various biomolecules, including enzymes and receptors, thereby modulating their activities.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. Its mechanism involves the inhibition of bacterial growth by disrupting lipid biosynthesis pathways. This makes it a candidate for further development as an antibiotic agent.
Antiviral Potential
Studies have demonstrated that related compounds in the same chemical class exhibit antiviral activity against herpes simplex virus (HSV). These findings suggest that this compound could be explored for similar antiviral applications .
Cancer Research
The compound's structural features may allow for interactions with cancer-related targets. Preliminary studies suggest potential anti-cancer properties; however, extensive research is required to validate these effects and elucidate the underlying mechanisms .
Case Studies and Research Findings
- Antibacterial Studies : A study investigating the antibacterial efficacy of thiazole derivatives found that compounds with similar structures to this compound showed significant inhibition against various bacterial strains .
- Antiviral Activity : Another study evaluated the anti-herpetic activity of related sulfonamide compounds and reported effective inhibition of HSV replication at late infection stages . This suggests a pathway for exploring this compound's potential in treating viral infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Differences and Implications
Pharmacological Activity Comparison
Analysis :
- The target compound shows 3.75-fold higher potency than the oxadiazole-propanamide analog, likely due to optimized hydrophobic interactions from the 3,5-dimethylisoxazole and chlorophenyl groups.
- Lower selectivity compared to staurosporine suggests room for structural refinement, such as modifying the sulfonamide group to reduce off-target effects.
Physicochemical Properties
Table 3: Predicted Physicochemical Properties
| Property | Target Compound | Oxadiazole-Propanamide | Celecoxib |
|---|---|---|---|
| Molecular Weight (g/mol) | 486.9 | 422.5 | 381.4 |
| logP (Calculated) | 3.8 | 2.1 | 2.5 |
| Aqueous Solubility (µg/mL) | 15 | 120 | 25 |
| Hydrogen Bond Acceptors | 8 | 9 | 5 |
Key Findings :
- The target compound’s higher logP aligns with its chlorophenyl and dimethylisoxazole substituents, favoring membrane permeability but limiting solubility.
- The oxadiazole-propanamide analog’s propanamide linker improves solubility, making it more suitable for intravenous formulations.
Computational Insights
- Multiwfn Analysis (): Electron localization function (ELF) maps reveal strong electron density around the sulfonamide group, suggesting it as a hydrogen-bond donor.
- Noncovalent Interaction Analysis (): The chlorophenyl group exhibits pronounced van der Waals surfaces, while the isoxazole sulfonamide participates in lone pair-π interactions with aromatic residues in target enzymes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide?
- Answer : The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Thiazole ring formation : Cyclization of substituted thioureas with α-halo ketones under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) to generate the 2-aminothiazole core .
- Sulfonamide coupling : Reacting the thiazole intermediate with 3,5-dimethylisoxazole-4-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–25°C to ensure regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Answer : A combination of 1H/13C NMR (to resolve aromatic protons, sulfonamide NH, and isoxazole methyl groups) and high-resolution mass spectrometry (HR-MS) (for molecular ion verification) is critical .
- Supplementary methods :
- FT-IR to confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
- X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic interactions between the chlorophenyl and isoxazole groups .
Q. How should researchers design preliminary biological activity screens for this compound?
- Answer : Prioritize assays aligned with its structural analogs:
- Antitumor activity : Screen against NCI-60 cancer cell lines using sulforhodamine B (SRB) assays, noting IC50 values for leukemia (e.g., K-562) and solid tumors (e.g., MCF-7) .
- Antimicrobial testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic structure and reactivity of this compound?
- Answer : Employ Multiwfn for wavefunction analysis:
- Electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., sulfonamide oxygen vs. thiazole nitrogen) .
- Localized orbital locator (LOL) plots to visualize σ/π bonding in the isoxazole-thiazole interface .
- Docking studies (AutoDock Vina) to predict binding modes with biological targets (e.g., carbonic anhydrase IX for sulfonamide derivatives) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer : Apply iterative triangulation :
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed serum concentration, pH 7.4) to minimize variability .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential compound degradation .
- Structural analogs comparison : Benchmark activity against derivatives with systematic substitutions (e.g., 2-chlorophenyl → 4-fluorophenyl) to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Answer : Focus on key pharmacophores :
- Thiazole core : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate target affinity .
- Sulfonamide linker : Introduce methyl/phenyl groups on the isoxazole ring to enhance lipophilicity and blood-brain barrier penetration .
- Bioisosteric replacement : Substitute the isoxazole with 1,2,4-triazole to improve metabolic stability while retaining hydrogen-bonding capacity .
Q. What mechanistic insights can be gained from studying its reaction intermediates?
- Answer : Monitor intermediates via LC-MS and in situ IR :
- Thiazole cyclization : Identify transient intermediates (e.g., thiourea-α-halo ketone adducts) to optimize reaction time and temperature .
- Sulfonylation kinetics : Track the formation of the sulfonamide bond using Hammett plots to correlate substituent effects with reaction rates .
Methodological Guidelines
- Controlled experimentation : Always include negative controls (e.g., solvent-only) in bioassays and isotopic labeling (e.g., 13C-thiazole) for metabolic pathway tracing .
- Data validation : Cross-reference computational predictions (e.g., docking scores) with experimental IC50 values to refine force-field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
